molecular formula C19H19N5O3S B3016640 N-(4-amino-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide CAS No. 888419-87-2

N-(4-amino-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

Cat. No. B3016640
CAS RN: 888419-87-2
M. Wt: 397.45
InChI Key: ITTYQUQWGPHZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C19H19N5O3S and its molecular weight is 397.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, which shares a similar structure with the compound , has been synthesized and studied for its anticancer activities. This research has shown promising results in inhibiting the proliferation of various human cancer cell lines, including colon cancer, lung adenocarcinoma, and gastric cancer. These findings suggest potential applications of related compounds in cancer treatment (Huang et al., 2020).

Antibacterial and Antifungal Properties

The synthesis and antimicrobial screening of derivatives incorporating a thiazole ring, closely related to the query compound, have demonstrated significant antibacterial and antifungal activities. These studies indicate the potential of such compounds in developing new therapies for microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).

Inhibition of Kinesin Spindle Protein

A compound structurally similar to the queried molecule, (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), has been identified as a potent inhibitor of kinesin spindle protein (KSP). This inhibition leads to cell arrest in mitosis and cellular death, highlighting its potential as an anticancer agent (Theoclitou et al., 2011).

Synthesis of Heterocyclic Compounds

Research involving the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from similar compounds has been conducted. These synthetic processes contribute to the development of new heterocyclic compounds, which could have various pharmaceutical applications, including anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Structural Studies and Molecular Docking

Structural analysis and molecular docking studies of compounds like 4-amino-5-chloro-2,6-dimethylpyrimidinium salts have provided insights into their molecular recognition processes, which are crucial for targeted drug action. These studies are vital for understanding the drug interactions at a molecular level, paving the way for the development of more effective pharmaceuticals (Rajam et al., 2017).

properties

IUPAC Name

N-[4-amino-6-oxo-2-(pyridin-2-ylmethylsulfanyl)-1H-pyrimidin-5-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-2-27-14-8-6-12(7-9-14)17(25)22-15-16(20)23-19(24-18(15)26)28-11-13-5-3-4-10-21-13/h3-10H,2,11H2,1H3,(H,22,25)(H3,20,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTYQUQWGPHZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=CC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.